molecular formula C18H18N4S B2609509 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 439111-41-8

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2609509
CAS No.: 439111-41-8
M. Wt: 322.43
InChI Key: AXANTWANGWJXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of pyrrole, thiophene, and pyrazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiophene intermediates, followed by their coupling and subsequent cyclization to form the pyrazolopyrimidine core.

  • Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole

      Reagents: Acetone, ammonium acetate

      Conditions: Reflux in acetic acid

      Reaction: Condensation of acetone with ammonium acetate to form 2,5-dimethyl-1H-pyrrole.

  • Step 2: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophene

      Reagents: 2,5-dimethyl-1H-pyrrole, 2-bromo-3-thiophene

      Conditions: Palladium-catalyzed cross-coupling reaction

      Reaction: Coupling of 2,5-dimethyl-1H-pyrrole with 2-bromo-3-thiophene.

  • Step 3: Cyclization to Form Pyrazolopyrimidine Core

      Reagents: Hydrazine hydrate, ethyl acetoacetate

      Conditions: Reflux in ethanol

      Reaction: Cyclization of the intermediate with hydrazine hydrate and ethyl acetoacetate to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents, room temperature to reflux

      Products: Oxidized derivatives with potential functional groups such as ketones or carboxylic acids.

  • Reduction: Reduction reactions can target the nitrogen-containing heterocycles.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced forms of the compound with amine functionalities.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

      Reagents: Halogens, alkylating agents

      Conditions: Catalysts such as Lewis acids, elevated temperatures

      Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with biological macromolecules and their effects on cellular processes.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole
  • 3-Thiophene
  • Pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to these similar compounds, 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its combined structural features. The presence of both pyrrole and thiophene rings, along with the pyrazolopyrimidine core, provides a distinct electronic and steric environment. This uniqueness allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-16(20-22)15-7-8-23-18(15)21-12(2)5-6-13(21)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXANTWANGWJXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC(=NC4=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.